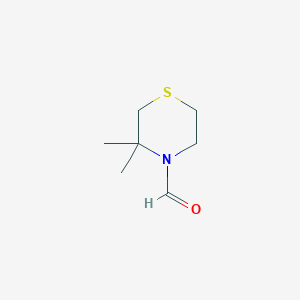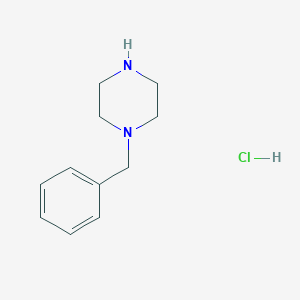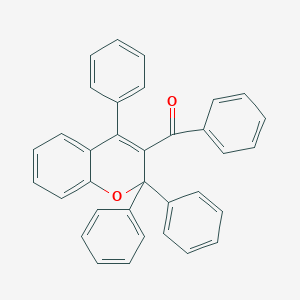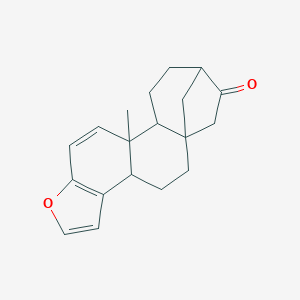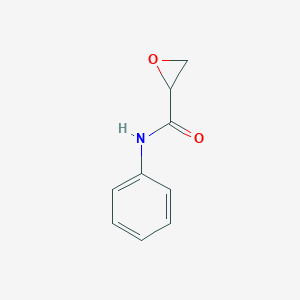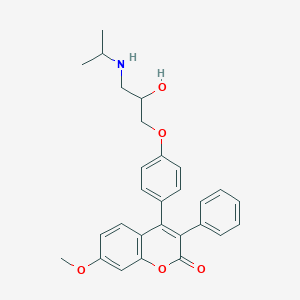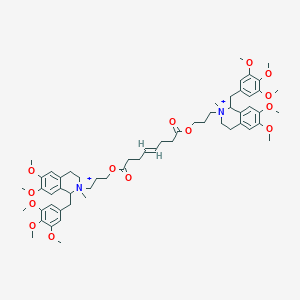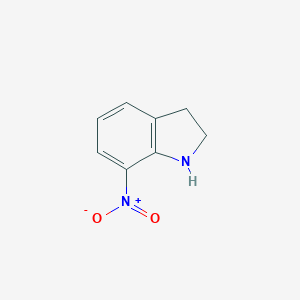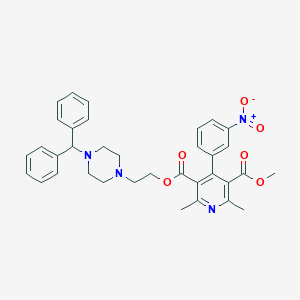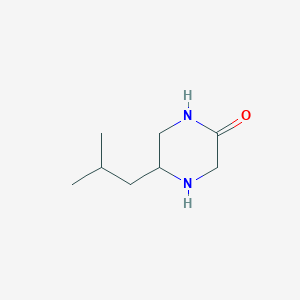
5-(2-Methylpropyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methylpropyl)piperazin-2-one, also known as GSK-3β inhibitor VIII, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
5-(2-Methylpropyl)piperazin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
Wirkmechanismus
5-(2-Methylpropyl)piperazin-2-one acts as a potent inhibitor of 5-(2-Methylpropyl)piperazin-2-oneβ, a serine/threonine kinase that regulates various cellular processes. 5-(2-Methylpropyl)piperazin-2-oneβ is involved in the regulation of glycogen synthesis, protein synthesis, and cell cycle progression. Inhibition of 5-(2-Methylpropyl)piperazin-2-oneβ by 5-(2-Methylpropyl)piperazin-2-one leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
5-(2-Methylpropyl)piperazin-2-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of β-catenin, a key component of the Wnt/β-catenin pathway, in various cell types. Additionally, it has been shown to increase the levels of neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and function. Furthermore, it has been shown to decrease the levels of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Methylpropyl)piperazin-2-one has several advantages for lab experiments. It is a potent and selective inhibitor of 5-(2-Methylpropyl)piperazin-2-oneβ, which allows for the specific modulation of the Wnt/β-catenin pathway. Additionally, it has been shown to exhibit good pharmacokinetic properties, including good bioavailability and brain penetration. However, one limitation of 5-(2-Methylpropyl)piperazin-2-one is its potential toxicity, which may limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research of 5-(2-Methylpropyl)piperazin-2-one. One direction is the investigation of its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, further research is needed to elucidate the molecular mechanisms underlying its neuroprotective effects. Furthermore, the development of more potent and selective inhibitors of 5-(2-Methylpropyl)piperazin-2-oneβ may lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of 5-(2-Methylpropyl)piperazin-2-one involves the reaction of 2-piperazinone with 2-methylpropan-1-amine in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the final product. This synthesis method has been optimized to yield high purity and high yield of 5-(2-Methylpropyl)piperazin-2-one.
Eigenschaften
CAS-Nummer |
106607-78-7 |
|---|---|
Produktname |
5-(2-Methylpropyl)piperazin-2-one |
Molekularformel |
C8H16N2O |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
5-(2-methylpropyl)piperazin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-6(2)3-7-4-10-8(11)5-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
AFBPLPMOIDXYMR-UHFFFAOYSA-N |
SMILES |
CC(C)CC1CNC(=O)CN1 |
Kanonische SMILES |
CC(C)CC1CNC(=O)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
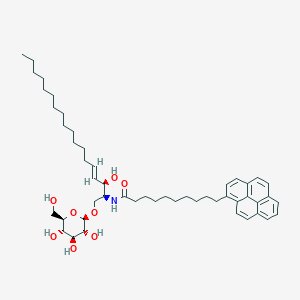
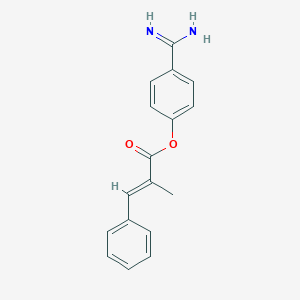
![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)

